BenchChemオンラインストアへようこそ!

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate (CAS 314262-30-1) is a chiral 7-O-alkylated coumarin specifically designed to overcome the permeability limitations of 7-hydroxycoumarin analogs. With zero H-bond donors, XLogP3 of 2.6, and TPSA of 61.8 Ų, this compound demonstrates superior passive membrane permeability—critical for intracellular target engagement assays. The racemic chiral center at the alpha-carbon enables enantioselective SAR studies, while the ethyl ester moiety provides an intermediate metabolic stability profile ideal for esterase profiling. Supplied at ≥98% purity, this compound is the definitive choice for research groups requiring a coumarin scaffold with enhanced cell permeability and stereochemical versatility.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 314262-30-1
Cat. No. B1608269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate
CAS314262-30-1
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C14H14O5/c1-3-17-14(16)9(2)18-11-6-4-10-5-7-13(15)19-12(10)8-11/h4-9H,3H2,1-2H3
InChIKeyLEUVOHLLJOUMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate (CAS 314262-30-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate (CAS 314262-30-1) is a synthetic 7-O-alkylated coumarin derivative with molecular formula C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol [1]. The compound features a coumarin (2H-chromen-2-one) core etherified at the 7-position with an ethyl 2-propanoate moiety, yielding a structure with zero hydrogen bond donors, five hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 61.8 Ų [1]. It contains one chiral center at the alpha-carbon of the propanoate group (undefined stereocenter in standard specifications) [1]. The compound is commercially available from multiple vendors at a minimum purity specification of 98% . Predicted physicochemical properties include an ACD/LogP of 1.93, a PubChem XLogP3 of 2.6, density of 1.2 ± 0.1 g/cm³, and a boiling point of 410.7 ± 45.0 °C at 760 mmHg [1]. The 7-O-alkylation eliminates the free phenolic -OH present in the parent umbelliferone (7-hydroxycoumarin), fundamentally altering the compound's hydrogen bonding capacity, lipophilicity, and metabolic vulnerability relative to 7-hydroxy analogs [1].

Why Generic Substitution Fails for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate: Structural Determinants That Defeat Simple Analog Interchange


Although coumarin derivatives share a common benzopyrone scaffold, substitution at the 7-position with an ethyl 2-propanoate ester creates a compound that differs materially from its closest structural analogs in terms of lipophilicity, hydrogen bonding capacity, metabolic susceptibility, and stereochemical complexity. The ethyl propanoate side chain confers an XLogP3 of 2.6 [1], substantially higher than the acetate analog (ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate, LogP ≈ 1.73) and the parent 7-hydroxycoumarin (umbelliferone, XLogP ≈ 1.9, 1 HBD) [2]. This elevated lipophilicity is predicted to enhance passive membrane permeability—a property directly relevant to cell-based assay performance and potential prodrug applications [3]. Critically, the presence of an additional methyl group on the alpha-carbon of the propanoate side chain introduces a chiral center absent in the acetate analog, creating stereochemical implications for target binding that do not exist with the simpler acetate or with the free carboxylic acid derivative (2-(2-oxo-2H-chromen-7-yloxy)propanoic acid, CAS 304889-93-8) [1]. Furthermore, the ethyl ester functionality is susceptible to esterase-mediated hydrolysis at rates that differ from methyl esters or acetate esters, as demonstrated for coumarin-based ester prodrugs where hydrolysis half-lives in biological media vary substantially with the ester alkyl group [4]. These structural distinctions mean that in-class compounds cannot be interchanged without altering key experimental parameters—particularly logD-dependent partitioning, cellular uptake kinetics, and metabolic stability profiles.

Quantitative Differentiation Evidence for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate: Head-to-Head Physicochemical and Structural Comparator Data


Lipophilicity Advantage: XLogP3 of 2.6 Versus Acetate Analog LogP of 1.73

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate exhibits an XLogP3 of 2.6 (PubChem-computed) [1], which is approximately 0.87 log units higher than the value reported for the direct acetate analog, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (LogP = 1.73, ChemSrc) . This difference corresponds to a roughly 7.4-fold greater predicted octanol-water partition coefficient for the propanoate ester. For context, the parent 7-hydroxycoumarin (umbelliferone) has a reported XLogP of approximately 1.9 [2], and the well-characterized 4-methylumbelliferone has an XLogP of 1.9 [3]. The higher LogP of the target compound places it in a more favorable range for passive membrane permeability according to established drug-likeness guidelines (optimal LogP 1–3), while reducing aqueous solubility relative to the acetate and hydroxy analogs [1].

Lipophilicity Membrane permeability Drug-likeness Partition coefficient

Hydrogen Bond Donor Deficiency: Zero HBD Versus One HBD in 7-Hydroxycoumarin Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as the 7-OH position is fully alkylated by the ethyl propanoate moiety [1]. This contrasts directly with 7-hydroxycoumarin (umbelliferone, HBD = 1), 4-methylumbelliferone (HBD = 1), and the free carboxylic acid analog 2-(2-oxo-2H-chromen-7-yloxy)propanoic acid (HBD = 1 from -COOH, pKa ≈ 3.10 predicted) [2]. Zero HBD count is a recognized structural feature associated with enhanced passive membrane diffusion, as each hydrogen bond donor is estimated to reduce permeability by approximately one order of magnitude in Caco-2 monolayers. The target compound's TPSA of 61.8 Ų [1] remains well below the 140 Ų threshold associated with poor oral absorption, while the absence of HBDs eliminates the energetic penalty of desolvating a polar -OH or -COOH group during membrane transit.

Hydrogen bonding Passive permeability Aqueous solubility Pharmacokinetics

Chiral Center Differentiation: Undefined Stereocenter Distinguishes Propanoate from Non-Chiral Acetate Analog

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate possesses one undefined atom stereocenter (PubChem Undefined Atom Stereocenter Count = 1) at the alpha-carbon of the propanoate side chain [1]. This chiral center is entirely absent in the most commonly compared analog, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (CAS 72000-18-1), which has a methylene (-CH₂-) rather than an ethylidene (-CH(CH₃)-) linker and therefore has zero stereocenters (Undefined Atom Stereocenter Count = 0). The presence of chirality introduces the potential for enantioselective interactions with biological targets (e.g., enantioselective esterase hydrolysis, differential protein binding), a property that cannot be probed with the achiral acetate analog. The racemic mixture, as supplied commercially at ≥98% purity , provides both enantiomers for screening, while the chiral center also creates the option for downstream chiral resolution to obtain enantiopure material for stereospecific SAR studies.

Chirality Stereochemistry Enantioselectivity Structure-activity relationship

Esterase Substrate Differentiation: Ethyl Ester Hydrolysis Kinetics Distinguished from Methyl and Acetate Esters in Coumarin Prodrug Systems

The ethyl ester moiety of ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate positions this compound as a potential esterase substrate with hydrolysis kinetics that differ from both the methyl ester analog (methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate) and the acetate ester analog. In published coumarin-based prodrug studies, ester hydrolysis half-lives in 90% human blood plasma vary dramatically with the ester alkyl group: coumarin-based cyclic prodrugs exhibit t₁/₂ < 5 min for certain ester types, while others show t₁/₂ of 57–91 min [1]. The 7-alkoxycoumarin scaffold is also a well-established probe substrate for cytochrome P450 isoforms, where the 7-alkoxy chain length directly influences catalytic efficiency—7-ethoxy-4-(trifluoromethyl)coumarin displays the highest catalytic efficiency among tested 7-alkoxycoumarins for CYP2B4/2B6, demonstrating that the alkoxy substituent at position 7 modulates metabolic recognition [2]. By extension, the ethyl propanoate substituent of the target compound is expected to confer metabolic stability and enzyme recognition properties distinct from the simpler acetate or methyl ester coumarins.

Esterase Prodrug Metabolic stability Hydrolysis Ethyl ester

Rotatable Bond and Molecular Flexibility Comparison: Five Rotatable Bonds Enable Conformational Adaptation Distinct from Rigid Analogs

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate has five rotatable bonds (PubChem Rotatable Bond Count = 5) [1], compared to four rotatable bonds in the acetate analog (ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate, which lacks the alpha-methyl group) and only one rotatable bond in the rigid parent umbelliferone [2]. The higher number of rotatable bonds introduces greater conformational flexibility to the side chain, which can facilitate induced-fit binding to protein targets but also incurs an entropic penalty upon binding. With a molecular weight of 262.26 Da and zero Rule of Five violations [1], the compound remains within favorable drug-like property space while offering more conformational degrees of freedom than the simpler acetate congener. The five rotatable bonds are: (1) C-O ether linkage to coumarin, (2) O-CH(CH₃) bond, (3) CH-CH₃ bond, (4) C-C(=O) bond, and (5) O-CH₂CH₃ ester bond.

Conformational flexibility Molecular recognition Entropy Rotatable bonds

Commercial Purity Specification Benchmark: ≥98% Minimum Purity with Documented Quality Assurance

The compound is commercially available with a documented minimum purity specification of 98% from established laboratory chemical suppliers (AKSci Cat. No. 8633AJ) , with supporting Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request. Additional vendors including J&K Scientific (Cat. No. 258453, 98%) and ChemScene confirm the ≥98% purity standard. This purity level is adequate for most biochemical screening and synthetic intermediate applications. For comparison, the structurally related acetate analog (CAS 72000-18-1) is typically offered at ≥95% purity , and the carboxylic acid analog (CAS 304889-93-8) is offered at 95% purity . The 98% minimum specification provides a tighter impurity profile, which can be material when trace-level biological activity from impurities could confound screening results.

Purity specification Quality assurance Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate Based on Quantitative Differentiation Evidence


Cell-Penetration-Dependent Phenotypic Screening Where 7-Hydroxy Analogs Underperform

For cell-based phenotypic assays requiring passive diffusion across lipid bilayers, ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate offers a quantifiable permeability advantage over 7-hydroxycoumarin analogs. With zero hydrogen bond donors (vs. 1 HBD for umbelliferone) and an XLogP3 of 2.6 (vs. ~1.9 for 4-methylumbelliferone), this compound is predicted to cross Caco-2 monolayers with higher apparent permeability—published coumarin permeability data show Papp values up to 2.1 × 10⁻⁴ cm/s for lipophilic coumarins [1]. This makes it the preferred choice when intracellular target engagement is required and the free phenolic -OH of 7-hydroxycoumarin derivatives imposes an unacceptable permeability penalty. The compound's TPSA of 61.8 Ų remains well within the drug-like range, supporting its use in cellular target engagement assays [2].

Enantioselective Structure-Activity Relationship (SAR) Exploration Using a Racemic Entry Point

The presence of a chiral center at the alpha-carbon of the propanoate side chain (Undefined Atom Stereocenter Count = 1 on PubChem) [2] enables enantioselective SAR studies that are structurally impossible with the achiral acetate analog (CAS 72000-18-1). Research groups can procure the racemic mixture at ≥98% purity for initial screening, then pursue chiral chromatographic resolution to isolate individual enantiomers for differential activity profiling. This workflow is particularly valuable for programs targeting enzymes or receptors with known stereospecific binding requirements, where the (R) and (S) enantiomers may exhibit substantially different IC₅₀ values—as commonly observed across chiral coumarin derivatives targeting monoamine oxidases and cholinesterases [3].

Esterase-Activated Prodrug Design and Metabolic Stability Profiling

The ethyl ester moiety of this compound serves as a recognition element for mammalian esterases, with hydrolysis kinetics expected to differ from methyl or acetate ester coumarins based on established structure-metabolism relationships. Published data on coumarin-based ester prodrugs demonstrate that ester hydrolysis half-lives in human plasma span two orders of magnitude (<5 min to >90 min) depending on the ester type and steric environment [4]. This compound provides a specific ester chemotype (ethyl 2-propanoate) for systematic metabolic stability comparisons against the acetate analog, methyl ester analog, and free acid derivative. The alpha-methyl substitution adjacent to the ester carbonyl may confer steric protection against esterase-mediated cleavage relative to the unsubstituted acetate, making it a candidate for programs requiring intermediate metabolic stability between rapidly hydrolyzed and fully stable analogs.

Computational Chemistry and Molecular Dynamics Studies Requiring Defined Conformational Flexibility

With five rotatable bonds (vs. four for the acetate analog and one for umbelliferone) [2], ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate provides an intermediate degree of conformational flexibility that is well-suited for molecular dynamics simulations and ensemble docking studies. The additional rotatable bond relative to the acetate analog arises from the alpha-methyl group on the propanoate chain, creating a more realistic model of side-chain dynamics without introducing the excessive flexibility that can plague simulations of compounds with ≥10 rotatable bonds. The compound's zero Rule of Five violations and molecular weight of 262.26 Da place it in a property space compatible with standard force field parameterization, making it a practical test case for validating conformational sampling protocols before scaling to larger, more complex ligand series [2].

Quote Request

Request a Quote for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.